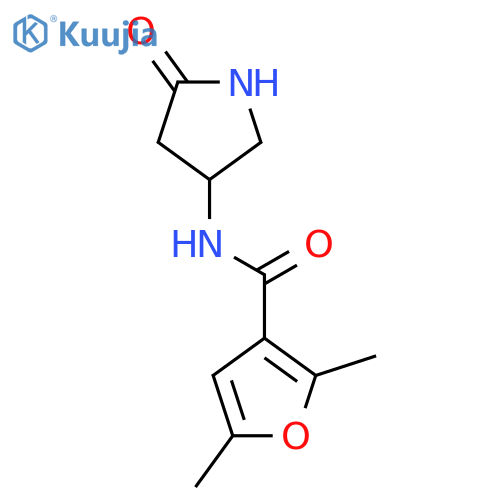Cas no 1351660-42-8 (2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide)

1351660-42-8 structure
商品名:2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide
- AKOS040696788
- 1351660-42-8
- F6210-0217
- VU0536887-1
-
- インチ: 1S/C11H14N2O3/c1-6-3-9(7(2)16-6)11(15)13-8-4-10(14)12-5-8/h3,8H,4-5H2,1-2H3,(H,12,14)(H,13,15)
- InChIKey: PXOVVBDDGIRQJX-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(=C1C)C(NC1CC(NC1)=O)=O
計算された属性
- せいみつぶんしりょう: 222.10044231g/mol
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6210-0217-20μmol |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0217-20mg |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 20mg |
$148.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0217-5mg |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0217-30mg |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 30mg |
$178.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0217-75mg |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 75mg |
$312.0 | 2023-09-09 | ||
| Life Chemicals | F6210-0217-25mg |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 25mg |
$163.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0217-2μmol |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0217-2mg |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6210-0217-4mg |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6210-0217-100mg |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide |
1351660-42-8 | 100mg |
$372.0 | 2023-09-09 |
2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1351660-42-8 (2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量